molecular formula C12H18N2 B13247318 N-[1-(pyridin-4-yl)ethyl]cyclopentanamine

N-[1-(pyridin-4-yl)ethyl]cyclopentanamine

Cat. No.: B13247318
M. Wt: 190.28 g/mol
InChI Key: OQHCXJWKCAWINK-UHFFFAOYSA-N
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Description

N-[1-(pyridin-4-yl)ethyl]cyclopentanamine is an organic compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . This compound features a cyclopentane ring bonded to an amine group, which is further connected to a pyridine ring through an ethyl linkage. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-4-yl)ethyl]cyclopentanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-4-yl)ethyl]cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(pyridin-4-yl)ethyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-4-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridin-4-yl)ethyl]cyclopentanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-(1-pyridin-4-ylethyl)cyclopentanamine

InChI

InChI=1S/C12H18N2/c1-10(11-6-8-13-9-7-11)14-12-4-2-3-5-12/h6-10,12,14H,2-5H2,1H3

InChI Key

OQHCXJWKCAWINK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC2CCCC2

Origin of Product

United States

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